(3S)-3-amino-4-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-hydroxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(3H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Overview
Description
Angiotensin II is a peptide hormone that plays a crucial role in the renin-angiotensin system, which regulates blood pressure, fluid, and electrolyte balance. It is an octapeptide derived from angiotensin I through the action of angiotensin-converting enzyme. Angiotensin II exerts its effects by binding to specific receptors, primarily the angiotensin II type 1 receptor and the angiotensin II type 2 receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
Angiotensin II can be synthesized using solid-phase peptide synthesis, a method that involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis typically starts with the attachment of the C-terminal amino acid to a resin, followed by the stepwise addition of protected amino acids. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of angiotensin II involves large-scale solid-phase peptide synthesis, which is optimized for high yield and purity. The process includes rigorous purification steps, such as high-performance liquid chromatography, to ensure the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Angiotensin II undergoes various chemical reactions, including:
Oxidation: Angiotensin II can be oxidized by reactive oxygen species, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the disulfide bonds within the peptide.
Substitution: Amino acid residues in angiotensin II can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol.
Substitution: Amino acid derivatives and coupling reagents used in peptide synthesis.
Major Products Formed
Oxidized Angiotensin II: Modified peptide with altered biological activity.
Reduced Angiotensin II: Peptide with reduced disulfide bonds.
Angiotensin II Analogs: Peptides with substituted amino acids.
Scientific Research Applications
Angiotensin II has numerous scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling and regulation of physiological processes.
Medicine: Studied for its involvement in cardiovascular diseases, hypertension, and kidney function.
Industry: Utilized in the development of pharmaceuticals targeting the renin-angiotensin system.
Mechanism of Action
Angiotensin II exerts its effects by binding to the angiotensin II type 1 receptor and the angiotensin II type 2 receptor. The binding to the angiotensin II type 1 receptor leads to vasoconstriction, increased blood pressure, and aldosterone secretion. The angiotensin II type 2 receptor mediates vasodilation and counteracts the effects of the angiotensin II type 1 receptor. The molecular targets and pathways involved include the activation of phospholipase C, protein kinase C, and the release of calcium ions .
Comparison with Similar Compounds
Similar Compounds
Angiotensin I: Precursor to angiotensin II, converted by angiotensin-converting enzyme.
Angiotensin III: A metabolite of angiotensin II with similar but less potent effects.
Angiotensin IV: Another metabolite with distinct biological activities.
Uniqueness
Angiotensin II is unique in its potent vasoconstrictive properties and its central role in the renin-angiotensin system. Unlike its precursors and metabolites, angiotensin II has a more significant impact on blood pressure regulation and fluid balance .
Properties
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H71N13O12/c1-5-28(4)41(47(72)59-36(23-31-25-54-26-56-31)48(73)63-20-10-14-38(63)45(70)60-37(49(74)75)22-29-11-7-6-8-12-29)62-44(69)35(21-30-15-17-32(64)18-16-30)58-46(71)40(27(2)3)61-43(68)34(13-9-19-55-50(52)53)57-42(67)33(51)24-39(65)66/h6-8,11-12,15-18,25-28,33-38,40-41,64H,5,9-10,13-14,19-24,51H2,1-4H3,(H,54,56)(H,57,67)(H,58,71)(H,59,72)(H,60,70)(H,61,68)(H,62,69)(H,65,66)(H,74,75)(H4,52,53,55)/t28-,33-,34-,35-,36-,37-,38-,40-,41-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGUSIXMZVURDU-JZXHSEFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H71N13O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196288 | |
Record name | Angiotensin II Human | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1046.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Angiotensin II | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001035 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
As part of the renin-angiotensin-aldosterone-system (RAAS), angiotensin II raises blood pressure by vasoconstriction, increased aldosterone release by the adrenal zona glomerulosa, sodium and water reabsorption in the proximal tubular cells, and vasopressin secretion The direct action of angiotensin II on surrounding vessel walls is facilitated by binding to the G-protein-coupled angiotensin II receptor type 1 (AT-1) on vascular smooth muscle cells, which stimulates Ca2+/calmodulin-dependent phosphorylation of myosin and causes smooth muscle contraction that results in vasoconstriction. The RAAS is ultimately regulated by a negative feedback effect of angiotensin II on renin production by the juxtaglomerular cells of the renal afferent arteriole. Unresuscitated septic shock associated with marked hypovolemia, extracellular fluid volume depletion, decreased cardiac output, low arterial blood pressure and decreased systemic vascular resistance causes an increase in renin secretion by the juxtaglomerular cells, resulting in elevated angiotensin II plasma levels and an increased secretion of aldosterone from the adrenal cortex. Angiotensin II binding to AT-1 receptors causes dose-dependent vasoconstriction of both afferent and efferent glomerular arterioles. The most pronounced effect of angiotensin II results on efferent arterioles, resulting in reduced renal blood flow and increased glomerular filtration pressure. | |
Record name | Angiotensin II | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11842 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
4474-91-3, 11128-99-7 | |
Record name | Angiotensin II [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004474913 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Angiotensin II | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11842 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Angiotensin II Human | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Angiotensin II | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001035 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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